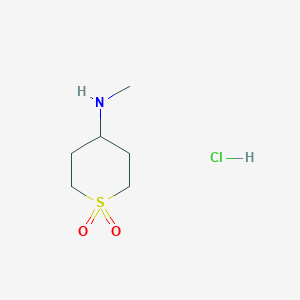
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H6F2N2O. It has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyridine ring substituted with a difluorophenoxy group and a carbonitrile group.
Métodos De Preparación
The synthesis of 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile typically involves the reaction of 3,4-difluorophenol with 2-chloropyridine-4-carbonitrile under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
2-(2,4-difluorophenyl)pyridine: This compound also contains a difluorophenyl group attached to a pyridine ring but lacks the carbonitrile group.
4-(2,4-difluorophenoxy)pyridine: Similar to this compound, but with different substitution patterns on the phenoxy group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile involves the reaction of 3,4-difluorophenol with 2-chloropyridine-4-carbonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "3,4-difluorophenol", "2-chloropyridine-4-carbonitrile", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 3,4-difluorophenol and 2-chloropyridine-4-carbonitrile in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile" ] } | |
Número CAS |
1283125-54-1 |
Fórmula molecular |
C12H6F2N2O |
Peso molecular |
232.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



